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These application notes provide a comprehensive guide for the overexpression of the human
Prostaglandin D2 Receptor 2 (DP2, also known as GPR44 or CRTH2) in mammalian cells
using a lentiviral vector system. This document includes detailed protocols for cloning the DP2
coding sequence into a lentiviral vector, production of high-titer lentiviral particles, transduction
of target cells, and validation of DP2 overexpression.

Introduction

The Prostaglandin D2 Receptor 2 (DP2) is a G protein-coupled receptor (GPCR) that plays a
critical role in allergic inflammation, including asthma and allergic rhinitis.[1] It is primarily
expressed on Th2 lymphocytes, eosinophils, and basophils.[1] Upon binding its ligand,
prostaglandin D2 (PGD2), DP2 activation mediates chemotaxis of these immune cells.[1]
Stable overexpression of DP2 in cell lines such as HEK293T provides a valuable in vitro model
system for studying receptor signaling, screening for novel agonists and antagonists, and
investigating the downstream cellular effects of DP2 activation. Lentiviral vectors are a powerful
tool for achieving stable, long-term transgene expression in a wide variety of cell types,
including both dividing and non-dividing cells.
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Quantitative Analysis of DP2 Overexpression

The following tables summarize the expected quantitative data from experiments

overexpressing human DP2 in HEK293T cells using a lentiviral vector.

Table 1: Quantitative PCR (qPCR) Analysis of DP2 mRNA Expression

Transduction

Relative DP2
mRNA Expression

Cell Line . Standard Deviation

Condition (Fold Change vs.

Untransduced)
HEK293T Untransduced Control 1.0 +0.1
LVX-Puro (Empt

HEK293T P (Empty 1.2 +0.2

Vector)
HEK293T pLVX-DP2 (MOI 1) 150.5 +12.3
HEK293T pLVX-DP2 (MOI 5) 480.2 +35.8
HEK293T pLVX-DP2 (MOI 10) 850.7 +62.1

Table 2: Western Blot Densitometry Analysis of DP2 Protein Expression

Transduction

Normalized DP2

Cell Line . Protein Level Standard Deviation

Condition . .

(Arbitrary Units)
HEK293T Untransduced Control ~ 0.05 +0.01
LVX-Puro (Empt

HEK293T P (Empty 0.08 +0.02

Vector)
HEK293T pLVX-DP2 (MOI 1) 2.5 +0.3
HEK293T pLVX-DP2 (MOI 5) 7.8 +0.9
HEK293T pLVX-DP2 (MOI 10) 15.2 +1.8
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Experimental Protocols

Protocol 1: Cloning of Human DP2 into pLVX-Puro
Lentiviral Vector

This protocol describes the cloning of the human DP2 (PTGDR2) coding sequence (CDS) into
the pLVX-Puro lentiviral expression vector. The DP2 CDS will be amplified from a suitable
template (e.g., cDNA from an expressing cell line) and cloned into the vector's multiple cloning
site (MCS).

Materials:

e pLVX-Puro vector

e Human DP2 cDNA template

o High-fidelity DNA polymerase

» Restriction enzymes (e.g., Xhol and Mlul)
o T4 DNAligase

o Stellar™ Competent Cells (or similar)

e LB agar plates with ampicillin

e Plasmid purification kit

o DP2-specific primers with restriction sites:

o Forward Primer (with Xhol site): 5-CCGCTCGAGCCACCATGGACCCATCAGGAACCTC-
3!

o Reverse Primer (with Mlul site): 5'-CCGACGCGTTCACAGGGCAGGGTCAC-3'
Procedure:

o PCR Amplification of DP2 CDS:
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o Set up a PCR reaction using the high-fidelity DNA polymerase, human DP2 cDNA as a
template, and the DP2-specific forward and reverse primers.

o Use the following PCR cycling conditions (adjust as necessary based on polymerase
manufacturer's recommendations):

» Initial denaturation: 98°C for 30 seconds
» 30 cycles of:
= Denaturation: 98°C for 10 seconds
» Annealing: 65°C for 30 seconds
» Extension: 72°C for 1 minute
» Final extension: 72°C for 10 minutes
o Run the PCR product on an agarose gel to confirm the correct size (~1.2 kb).

o Purify the PCR product using a PCR purification kit.

» Restriction Digest of PCR Product and pLVX-Puro Vector:

o Digest the purified DP2 PCR product and the pLVX-Puro vector with Xhol and Mlul
restriction enzymes in separate reactions.

o Incubate at 37°C for 1-2 hours.
o Purify the digested vector and insert using a gel purification Kkit.
e Ligation:

o Set up a ligation reaction with the digested pLVX-Puro vector and the digested DP2 insert
at a 1:3 molar ratio.

o Add T4 DNA ligase and incubate at 16°C overnight or at room temperature for 1-2 hours.

e Transformation:
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o Transform the ligation mixture into competent E. coli cells (e.g., Stellar™ Competent
Cells).

o Plate the transformed cells on LB agar plates containing 100 pg/mL ampicillin and
incubate at 37°C overnight.

e Colony Screening and Plasmid Purification:

[¢]

Pick several colonies and grow them in LB broth with ampicillin.

[e]

Perform a miniprep to isolate the plasmid DNA.

o

Screen for positive clones by restriction digest or colony PCR.

[¢]

Confirm the correct sequence of the DP2 insert by Sanger sequencing.

Protocol 2: Lentiviral Vector Production in HEK293T
Cells

This protocol describes the production of lentiviral particles by transient transfection of
HEK293T cells.

Materials:

HEK?293T cells

e pLVX-DP2 plasmid

o Packaging plasmids (e.g., psPAX2 and pMD2.G)

e Transfection reagent (e.g., Lipofectamine 2000 or PEI)
o« DMEM with 10% FBS

« Opti-MEM

e 0.45 um filter

Procedure:
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e Cell Seeding:

o The day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-80%
confluent on the day of transfection.

e Transfection:

In a sterile tube, mix the pLVX-DP2 plasmid and the packaging plasmids (psPAX2 and
pMD2.G) in Opti-MEM.

[¢]

[¢]

In a separate tube, dilute the transfection reagent in Opti-MEM.

[¢]

Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room
temperature for 20-30 minutes.

o

Add the transfection complex dropwise to the HEK293T cells.

¢ \irus Harvest:

(¢]

After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the
lentiviral particles.

(¢]

Centrifuge the supernatant at a low speed to pellet any cell debris.

[¢]

Filter the supernatant through a 0.45 um filter.

[¢]

The filtered supernatant can be used directly or concentrated by ultracentrifugation.
Aliquot and store at -80°C.

Protocol 3: Transduction of Target Cells with Lentiviral
Particles

This protocol describes the transduction of a target cell line (e.g., HEK293T) with the produced
lentiviral particles.

Materials:

o Target cells (e.g., HEK293T)
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Lentiviral supernatant (pLVX-DP2 or pLVX-Puro empty vector)

Polybrene (8 mg/mL stock)

Complete growth medium

Puromycin
Procedure:
o Cell Seeding:
o The day before transduction, seed the target cells in a 6-well plate.
e Transduction:

o On the day of transduction, remove the medium from the cells and replace it with fresh
medium containing Polybrene at a final concentration of 8 ug/mL.

o Add the desired amount of lentiviral supernatant (MOI of 1, 5, or 10).
o Incubate the cells overnight.

e Selection of Stably Transduced Cells:

[¢]

The next day, replace the virus-containing medium with fresh complete medium.

[e]

48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-
determined optimal concentration.

[e]

Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-
transduced cells are eliminated.

[e]

Expand the surviving pool of stably transduced cells.

Protocol 4: Validation of DP2 Overexpression by qPCR
and Western Blot
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Quantitative PCR (gPCR):
o RNA Extraction and cDNA Synthesis:

o Extract total RNA from untransduced, empty vector-transduced, and DP2-transduced cells
using an RNA purification kit.

o Synthesize cDNA from the purified RNA using a reverse transcription Kit.
e (PCR Reaction:

o Set up qPCR reactions using a SYBR Green master mix, the synthesized cDNA, and
primers for DP2 and a housekeeping gene (e.g., GAPDH).

o DP2 gPCR Primers:
» Forward: 5-CTACGTGGCCATCTACTTCATCATC-3'
» Reverse: 5-GATGAGGTAGAGGTTGCCCAGG-3'

o Perform the gPCR analysis and calculate the relative expression of DP2 using the AACt
method, normalizing to the housekeeping gene and the untransduced control.

Western Blot:
e Protein Extraction and Quantification:
o Lyse the cells in RIPA buffer containing protease inhibitors.
o Quantify the protein concentration of the lysates using a BCA assay.

e SDS-PAGE and Immunoblotting:

[e]

Separate equal amounts of protein from each sample by SDS-PAGE.

o

Transfer the proteins to a PVDF membrane.

[¢]

Block the membrane with 5% non-fat milk or BSA in TBST.
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o Incubate the membrane with a primary antibody against DP2 and a loading control (e.g.,
B-actin).

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody.

o Detect the protein bands using a chemiluminescence substrate and an imaging system.

o Densitometry Analysis:

o Quantify the band intensities using image analysis software (e.g., ImageJ).

o Normalize the DP2 band intensity to the corresponding loading control band intensity.

Plasma Membrane Cytoplasm
binds r activates — inhibits Adenylyl !
eceptor i Protein s F-2-F> cAMP inhibits
1
i
______________ _; Chemotaxis
1 Caz* Influx

Click to download full resolution via product page

Caption: DP2 signaling pathway upon PGD2 binding.
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Caption: Experimental workflow for DP2 overexpression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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